molecular formula C11H10N2O4S B13184753 Methyl 8-sulfamoylquinoline-6-carboxylate

Methyl 8-sulfamoylquinoline-6-carboxylate

Cat. No.: B13184753
M. Wt: 266.28 g/mol
InChI Key: CJHXLDMMOHBPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-sulfamoylquinoline-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₄S and a molecular weight of 266.27 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-sulfamoylquinoline-6-carboxylate typically involves the reaction of 8-hydroxyquinoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 8-sulfamoylquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-sulfamoylquinoline-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Quinoline-6-carboxylate: Another quinoline derivative with potential biological activities.

Uniqueness: Methyl 8-sulfamoylquinoline-6-carboxylate is unique due to its combined quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

methyl 8-sulfamoylquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3,(H2,12,15,16)

InChI Key

CJHXLDMMOHBPHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.